molecular formula C5H6N2OS B1626776 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde CAS No. 89021-10-3

2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B1626776
CAS No.: 89021-10-3
M. Wt: 142.18 g/mol
InChI Key: XHOMXSLMACCEEY-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Safety and Hazards

2-Thiazolecarboxaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It is also a poison by ingestion and intraperitoneal routes .

Future Directions

The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with formaldehyde under acidic conditions to yield the desired aldehyde. Another approach involves the use of thioamides and α-haloketones, which upon cyclization, form the thiazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-Amino-4-methyl-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

    2-Aminothiazole: Lacks the aldehyde group but shares the thiazole ring structure.

    4-Methylthiazole: Similar structure but lacks the amino and aldehyde groups.

    2-Amino-5-methylthiazole: Similar but with a different substitution pattern on the thiazole ring.

Uniqueness: 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOMXSLMACCEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30520362
Record name 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89021-10-3
Record name 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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